6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a trifluoroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with a trifluoroethylating agent under controlled conditions to introduce the trifluoroethyl group. This is followed by cyclization to form the thieno[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.
Scientific Research Applications
6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Agrochemicals: The compound is explored for its use as an acaricide, showing promising activity against pests like Tetranychus urticae.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In the case of its use as an acaricide, the compound disrupts the normal physiological processes of mites, leading to their death. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Flupentiofenox: Another trifluoroethyl thioether compound used as an acaricide.
Pyrimidifen: A commercial acaricide with a similar pyrimidine core.
Uniqueness
6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C8H5F3N2OS |
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Molecular Weight |
234.20 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(14)12-3-13-7(5)15-4/h1,3,5H,2H2 |
InChI Key |
PNUXCFILELAYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC(=O)C21)CC(F)(F)F |
Origin of Product |
United States |
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